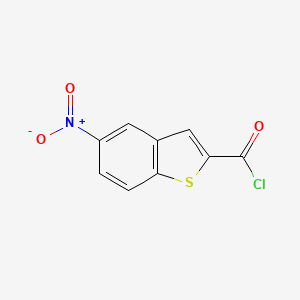

5-Nitro-1-benzothiophene-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

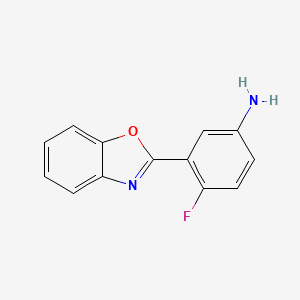

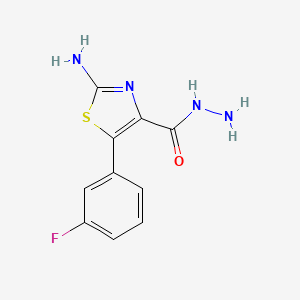

5-Nitro-1-benzothiophene-2-carbonyl chloride (5-NBTC) is a chemical compound that has a wide range of applications in scientific research. It is a colorless, volatile, and highly toxic liquid that is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-NBTC is an important intermediate in the synthesis of a variety of compounds, including those used in the treatment of cancer and other diseases. In addition, 5-NBTC has been studied extensively in the fields of biochemistry and physiology, and its mechanism of action has been elucidated.

Scientific Research Applications

Facile Synthesis of Complex Compounds

- 5-Nitro-1-benzothiophene-2-carbonyl chloride plays a crucial role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a process involving multiple steps including Knoevenagel reaction and treatment with thionyl chloride (Havaldar, Bhise, & Burudkar, 2004).

Crystallography and Structural Analysis

- It is instrumental in the study of crystal structures. The carbonyl chloride group, similar to that in this compound, has been observed to show disorder in various orientations, aiding in the understanding of molecular and crystal structures (Wang et al., 2009).

Application in Friedel-Crafts Reactions

- This compound is used in Friedel-Crafts reactions. For example, it participates in the formation of 3-aryl-5-nitroisocoumarins under specific conditions, demonstrating its utility in organic synthesis and chemical transformations (Sunderland, Thompson, & Threadgill, 2007).

Synthesis of Novel Organic Molecules

- The compound is used in the synthesis of novel organic molecules such as selenophene derivatives, where it reacts with various substrates to produce compounds with potential applications in medicinal chemistry and materials science (Yur'ev, Magdesieva, & Lesyak, 1968).

Development of Organic Semiconductors

- In the field of electronics and materials science, derivatives of this compound are used in developing organic semiconductors, demonstrating its potential in creating advanced electronic materials (He et al., 2017).

Safety and Hazards

Safety data indicates that 5-nitro-1-benzothiophene-2-carbonyl chloride can cause severe skin burns and eye damage . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . Contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Properties

IUPAC Name |

5-nitro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDFXDLYGKDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383264 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86010-32-4 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)